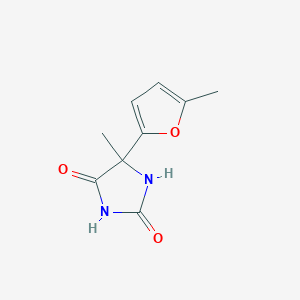

5-Methyl-5-(5-methylfuran-2-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-methyl-5-(5-methylfuran-2-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5-3-4-6(14-5)9(2)7(12)10-8(13)11-9/h3-4H,1-2H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLZUIHDBJGTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2(C(=O)NC(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 5-Methyl-5-(5-methylfuran-2-yl)imidazolidine-2,4-dione exhibit various biological activities, particularly in the realm of cancer treatment and enzyme inhibition.

Anticancer Properties

Recent studies have suggested that derivatives of imidazolidine compounds may possess anticancer properties. For instance, certain imidazolidine derivatives have been shown to selectively inhibit carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The binding affinity of these compounds to CAIX suggests their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a candidate for further investigation as an inhibitor of specific metabolic pathways. The inhibition of carbonic anhydrases can lead to reduced tumor growth and metastasis .

Study on Anticancer Activity

In one study, researchers synthesized a series of imidazolidine derivatives and tested their efficacy against cancer cell lines. The results indicated that certain modifications to the imidazolidine structure enhanced anticancer activity significantly. For example, the derivative with a methylfuran substituent showed improved selectivity for CAIX compared to other isozymes .

Enzyme Binding Affinity Analysis

A detailed analysis was performed using X-ray crystallography to understand how these compounds bind to CAIX. The study revealed structural insights into the binding mechanism, highlighting the importance of specific functional groups in enhancing binding affinity .

Mechanism of Action

The mechanism by which 5-Methyl-5-(5-methylfuran-2-yl)imidazolidine-2,4-dione exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

The imidazolidine-2,4-dione core is a common scaffold, but substituent variations significantly alter properties. Key comparisons include:

Notes:

Pharmacological Activity

Enzyme Inhibition

- TNKS-1/TNKS-2 Dual Inhibition: 5-Methyl-5-(4-oxo-3H-quinazolin-2-ylphenyl)imidazolidine-2,4-dione (): Binds TNKS-1/2 with ΔG = -43.88/-30.79 kcal/mol, inducing conformational flexibility in the enzyme .

Aldose Reductase Inhibition :

Receptor Modulation

- 5-HT6 Receptor Antagonism :

Key Data Table: Comparative Analysis of Analogues

Biological Activity

5-Methyl-5-(5-methylfuran-2-yl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- CAS Number : 485826-78-6

- IUPAC Name : (5S)-5-methyl-5-(5-methylfuran-2-yl)imidazolidine-2,4-dione

These properties are crucial for understanding the compound's reactivity and potential pharmacological applications.

Antimicrobial Properties

Research indicates that derivatives of imidazolidine-2,4-dione exhibit notable antimicrobial activities. For instance, a study highlighted the ability of certain derivatives to inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies show that this compound can scavenge free radicals effectively. This activity is attributed to the presence of the furan moiety, which enhances electron donation capabilities, thus protecting cells from oxidative stress .

Cytotoxicity and Cancer Research

In cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. A notable study demonstrated that it exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. The mechanism involves induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease processes. For example, some derivatives have shown potential as inhibitors of enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A controlled study tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 25 µg/mL.

| Concentration (µg/mL) | Staphylococcus aureus Viability (%) | Escherichia coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 25 | 45 | 60 |

| 50 | 20 | 30 |

| 100 | 10 | 15 |

Study 2: Cytotoxicity in Cancer Cells

A study assessing the cytotoxic effects on MCF-7 breast cancer cells found that treatment with the compound resulted in an IC50 value of approximately 20 µM after 48 hours.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 60 |

| 50 | 30 |

Q & A

Q. What are the optimal synthetic routes for 5-methyl-5-(5-methylfuran-2-yl)imidazolidine-2,4-dione, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted ureas with ketones or aldehydes. Key parameters include:

- Temperature : 60–80°C for imidazolidine ring formation (ethanol or dichloromethane as solvents) .

- Catalysts : Base catalysts (e.g., triethylamine) improve nucleophilic substitution efficiency in sulfonylation or alkylation steps .

- Purification : Recrystallization from ethanol or ethyl acetate yields >90% purity .

- Example : Analogous compounds like 5-methyl-5-(4-propylphenyl) derivatives achieve 45–59% yields under similar conditions .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assigns methyl (δ 1.6–1.8 ppm) and furan protons (δ 6.3–7.1 ppm). Carbonyl groups (C=O) appear at δ 170–175 ppm .

- IR Spectroscopy : Confirms imidazolidine-dione core via C=O stretches (1720–1750 cm⁻¹) and N-H bends (3200–3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C10H12N2O3: 209.0926) .

Q. How is crystallographic data interpreted to resolve molecular conformation?

- Methodological Answer :

- X-ray Diffraction : Use SHELXL for refinement. Key metrics include R-factor (<0.05) and hydrogen-bond networks (N–H⋯O, 2.8–3.0 Å) .

- Example : 5-(4-Fluorophenyl)-5-methyl derivatives exhibit U-shaped conformations with dihedral angles <9° between aromatic planes .

Advanced Research Questions

Q. What computational strategies elucidate structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., Tankyrase 1/2). Key residues: Gly1185 (TNKS1) and Phe1035 (TNKS2) stabilize binding via hydrogen bonds and π-π stacking .

- MD Simulations : Analyze stability (RMSD <2.0 Å over 100 ns) and binding free energy (MM-PBSA: −30 to −44 kcal/mol) .

Q. How do substituents on the imidazolidine ring modulate biological activity?

- Methodological Answer :

Q. How are contradictions in crystallographic and spectroscopic data resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference XRD data (e.g., bond lengths ±0.02 Å) with DFT-optimized structures (B3LYP/6-31G*) .

- Dynamic NMR : Detect conformational flexibility (e.g., furan ring rotation barriers >15 kcal/mol) via variable-temperature experiments .

Q. What experimental designs validate dual-target inhibition mechanisms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.